Oxo(pyridin-4-yl)acetaldehyde

Catalog No.
S3354005
CAS No.
54014-98-1
M.F
C7H5NO2
M. Wt
135.12 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Oxo(pyridin-4-yl)acetaldehyde

CAS Number

54014-98-1

Product Name

Oxo(pyridin-4-yl)acetaldehyde

IUPAC Name

2-oxo-2-pyridin-4-ylacetaldehyde

Molecular Formula

C7H5NO2

Molecular Weight

135.12 g/mol

InChI

InChI=1S/C7H5NO2/c9-5-7(10)6-1-3-8-4-2-6/h1-5H

InChI Key

TZFYLDICGWHVGE-UHFFFAOYSA-N

SMILES

C1=CN=CC=C1C(=O)C=O

Canonical SMILES

C1=CN=CC=C1C(=O)C=O

Oxo(pyridin-4-yl)acetaldehyde is a heterocyclic organic compound characterized by the molecular formula C8H7NO2C_8H_7NO_2. It features a pyridine ring, an aldehyde functional group, and a ketone functional group, which contribute to its reactivity and utility in various chemical applications. This compound is recognized for its yellow crystalline appearance and has a melting point ranging from 172 to 174 °C. It is soluble in polar solvents such as water, ethanol, and methanol, and exhibits a distinct odor. The compound is susceptible to oxidation in the presence of air or oxygen, making it a versatile intermediate for synthesizing other organic compounds .

Due to its functional groups:

  • Oxidation: The aldehyde group can be oxidized to form carboxylic acids or other higher oxidation state compounds.
  • Nucleophilic Addition: The carbonyl groups present in the compound make it prone to nucleophilic attack, allowing for the formation of various derivatives.
  • Condensation Reactions: It can react with amines or alcohols to form imines or acetals, respectively.

Research indicates that Oxo(pyridin-4-yl)acetaldehyde possesses notable biological activities. In vitro studies have demonstrated its potential as an anti-inflammatory, anti-cancer, and anti-diabetic agent. Specifically, it has been shown to inhibit key enzymes involved in cancer progression and inflammation, including cyclooxygenase (COX), lipoxygenase (LOX), and aldose reductase (AR) . These properties suggest its potential therapeutic applications in treating various diseases.

Oxo(pyridin-4-yl)acetaldehyde can be synthesized through several methods:

  • Reaction of Pyridine-4-Carboxaldehyde with Glyoxal: This method typically requires a catalyst and controlled reaction conditions (temperature, pH).
  • Oxidation of 4-Pyridylmethanol: Utilizing oxidizing agents such as hypochlorous acid or potassium permanganate can yield Oxo(pyridin-4-yl)acetaldehyde.
  • Direct Aldol Condensation: This method involves the reaction of acetaldehyde with pyridine derivatives under basic conditions.

Characterization of the synthesized compound is commonly performed using techniques such as nuclear magnetic resonance (NMR), infrared spectroscopy (IR), and high-performance liquid chromatography (HPLC) .

Oxo(pyridin-4-yl)acetaldehyde finds applications across various fields:

  • Pharmaceuticals: As an intermediate in the synthesis of drugs due to its biological activities.
  • Fluorescent Dyes: Utilized in the production of fluorescent compounds for various imaging applications.
  • Agrochemicals: Employed in the development of pesticides and herbicides.
  • Biochemical Reagents: Used for detecting specific amino acids and proteins in biological samples .

Studies on Oxo(pyridin-4-yl)acetaldehyde's interactions with biological systems have revealed its potential as an enzyme inhibitor. Its ability to inhibit cyclooxygenase and lipoxygenase suggests that it could modulate inflammatory pathways, which is critical in developing anti-inflammatory drugs. Further research is ongoing to explore its interactions at the molecular level, particularly concerning its binding affinities and mechanisms of action against target enzymes .

Oxo(pyridin-4-yl)acetaldehyde shares structural similarities with other pyridine derivatives. Here are some comparable compounds:

Compound NameMolecular FormulaKey Features
2-Oxo-2-(pyridin-2-yl)acetaldehydeC7H5NO2C_7H_5NO_2Similar structure but different position of substituents
4-PyridylglyoxalC8H7NO2C_8H_7NO_2Shares similar reactivity; used in similar applications
Pyridine-3-carboxaldehydeC6H5NOC_6H5NODifferent functional groups; used in organic synthesis

Uniqueness

Oxo(pyridin-4-yl)acetaldehyde's unique combination of functional groups—specifically both aldehyde and ketone functionalities on a pyridine ring—distinguishes it from other similar compounds. This structural configuration enhances its reactivity profile, making it particularly valuable in medicinal chemistry for developing new therapeutic agents .

XLogP3

0.2

Wikipedia

Oxo(pyridin-4-yl)acetaldehyde

Dates

Modify: 2023-08-19

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